Structural, Synthetic, and Metabolic Profiling of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Structural, Synthetic, and Metabolic Profiling of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Microbiome-Host Metabolism Specialists
Executive Summary
The compound 3-(1-methyl-1H-imidazol-4-yl)propanoic acid (also referred to as 1-methylimidazole-4-propionic acid) is a highly specialized N-methylated derivative of imidazole propionate. In recent years, the unmethylated parent compound, imidazole propionate (ImP), has been identified as a critical gut microbiota-derived metabolite that directly impairs host insulin signaling via mTORC1 activation .
As researchers pivot to understand the structure-activity relationship (SAR) of microbiome-derived imidazoles, the 1-methylated variant serves two critical functions:
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Biological Biomarker: It acts as a downstream co-metabolite of dietary anserine (a dipeptide found in poultry and meat) following host cleavage and subsequent bacterial processing .
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Synthetic Building Block: It provides an essential scaffold for the synthesis of histamine H3/H4 receptor modulators and peptidomimetics, where N-methylation prevents tautomerization, locking the imidazole ring in a defined spatial orientation.
This whitepaper provides an authoritative guide on the physicochemical properties, de novo synthesis, and metabolic mapping of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid.
Physicochemical Properties & Quantitative Data
To effectively utilize this compound in LC-MS/MS metabolomics or medicinal chemistry workflows, its fundamental properties must be established. The N-methylation at the 1-position eliminates the hydrogen bond donor capacity of the imidazole ring, significantly altering its polarity and receptor-binding profile compared to its unmethylated counterpart.
Table 1: Quantitative Physicochemical Data
| Property | Value | Computational Method / Source |
| IUPAC Name | 3-(1-methyl-1H-imidazol-4-yl)propanoic acid | IUPAC Standard |
| Molecular Formula | C7H10N2O2 | Standard Stoichiometry |
| Molecular Weight | 154.17 g/mol | PubChem / ChemAxon |
| Monoisotopic Mass | 154.0742 Da | ESI-MS Target |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Cactvs Algorithm |
| Hydrogen Bond Donors | 1 | Carboxylic Acid (-OH) |
| Hydrogen Bond Acceptors | 3 | Imidazole N3, C=O, -OH |
| LogP (Predicted) | -0.2 | XLogP3 |
Data extrapolated from structurally analogous 1-methylimidazole derivatives and standard cheminformatics algorithms .
De Novo Synthesis & Self-Validating Protocol
Synthesizing 3-(1-methyl-1H-imidazol-4-yl)propanoic acid requires a highly selective two-step process: a Knoevenagel condensation to build the carbon chain, followed by a controlled catalytic hydrogenation to reduce the alkene without triggering hydrogenolysis of the heterocycle.
Fig 1: Two-step de novo synthesis workflow via Knoevenagel condensation and hydrogenation.
Step-by-Step Methodology
Phase 1: Knoevenagel Condensation
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Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-methyl-1H-imidazole-4-carbaldehyde (10.0 mmol, 1.10 g) and malonic acid (12.0 mmol, 1.25 g) in 20 mL of anhydrous pyridine.
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Catalysis: Add 0.5 mL of piperidine.
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Causality: Piperidine acts as a secondary amine catalyst. It condenses with the aldehyde to form a highly electrophilic iminium ion intermediate, significantly lowering the activation energy for the nucleophilic attack by the malonic acid enolate.
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Reflux & Decarboxylation: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 12 hours.
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Causality: The elevated temperature drives the initial condensation and provides the thermal energy required for the subsequent decarboxylation of the dicarboxylic acid intermediate, yielding 3-(1-methyl-1H-imidazol-4-yl)acrylic acid (1-methylurocanic acid).
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Workup: Cool to room temperature and concentrate under reduced pressure to remove the pyridine. Dilute with water (30 mL) and adjust the pH to 4.0 using 1M HCl to precipitate the intermediate. Filter and dry in vacuo.
Phase 2: Catalytic Hydrogenation & Self-Validation 5. Reaction Setup: Dissolve the dried intermediate (~8 mmol) in 30 mL of HPLC-grade methanol in a hydrogenation flask. 6. Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w, ~120 mg) under a gentle stream of argon.
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Causality: Argon displaces oxygen, preventing the spontaneous, catalyst-induced ignition of methanol vapors.
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Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 6 hours.
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Causality: Mild conditions (1 atm H₂, RT) are strictly maintained to selectively reduce the exocyclic alkene. Harsher conditions (e.g., high pressure, elevated heat) risk unwanted reduction of the carboxylic acid or hydrogenolysis of the imidazole ring.
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Self-Validating QC Step: Withdraw a 50 µL aliquot, filter through a micro-syringe, and spot on a TLC plate (Silica gel, DCM:MeOH 9:1). Observe under UV light (254 nm).
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Validation Logic: The starting material (1-methylurocanic acid) is highly UV-active due to the extended conjugation between the imidazole ring and the alkene. A successful reduction breaks this conjugation. If the reaction is complete, the product spot will show a dramatic loss of UV absorbance but will stain positively with iodine, providing an immediate binary confirmation of success before bulk workup.
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Isolation: Filter the bulk suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from ethanol/water to yield the pure target compound.
Biological Role & Host-Microbiome Co-Metabolism
While imidazole propionate is derived from dietary histidine, the 1-methylated variant is intrinsically linked to the metabolism of anserine (β-alanyl-N-methylhistidine), a dipeptide highly concentrated in skeletal muscle and commonly ingested via poultry and meat .
When anserine is ingested, host serum carnosinase cleaves it to release 1-methylhistidine. Because the gut microbiota possesses enzymes capable of metabolizing histidine derivatives, 1-methylhistidine undergoes a parallel metabolic fate to standard histidine. Bacterial histidase (histidine ammonia-lyase) deaminates it to 1-methylurocanic acid, which is subsequently reduced by bacterial urocanate reductase (UrdA) to form 3-(1-methyl-1H-imidazol-4-yl)propanoic acid .
Fig 2: Proposed host-microbiome co-metabolism pathway from dietary anserine.
Understanding this pathway is critical for researchers studying Type 2 Diabetes and metabolic syndrome. Because unmethylated imidazole propionate impairs insulin signaling, quantifying the ratio of 1-methylated to unmethylated imidazole propionate in plasma or feces can help deconvolute the metabolic impact of a meat-heavy diet versus endogenous histidine processing.
Analytical Characterization
For scientists isolating this compound from biological matrices or verifying synthetic purity, the following analytical signatures are standard:
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LC-MS/MS (ESI+): The target mass is observed at an m/z of 155.08 [M+H]⁺. Primary collision-induced dissociation (CID) fragments include m/z 137 (loss of H₂O) and m/z 109 (loss of formic acid/CO₂, leaving the 1-methylimidazole core).
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¹H-NMR (D₂O, 400 MHz):
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Imidazole protons: ~7.5 ppm (s, 1H, N-CH-N) and ~6.9 ppm (s, 1H, C=CH-N).
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N-Methyl protons: ~3.6 ppm (s, 3H).
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Propanoic acid chain: ~2.7 ppm (t, 2H, -CH₂-COOH) and ~2.5 ppm (t, 2H, Im-CH₂-).
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References
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Koh, A., et al. "Microbially produced imidazole propionate impairs insulin signaling through mTORC1." Cell 175.4 (2018): 947-961. URL:[Link]
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Holeček, M. "Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement." Nutrients (MDPI) 12.3 (2020): 841. URL:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 75810, 1-Methylimidazoleacetic acid." PubChem. URL:[Link]
